molecular formula C20H20N2O3 B11388744 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide

Cat. No.: B11388744
M. Wt: 336.4 g/mol
InChI Key: FZUUQTDCTHKUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide is a compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxazole ring, along with the propoxybenzamide moiety, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromo-2-phenylacetate to form the intermediate, which is then cyclized to produce the oxazole ring. The final step involves the coupling of the oxazole derivative with 2-propoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide is unique due to its specific combination of the oxazole ring and propoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H20N2O3/c1-3-12-24-18-7-5-4-6-16(18)20(23)21-19-13-17(22-25-19)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,21,23)

InChI Key

FZUUQTDCTHKUCJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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